molecular formula C24H28F3NO4 B11224656 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11224656
M. Wt: 451.5 g/mol
InChI Key: QBVYLZYPBKRHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications . The presence of trifluoromethyl and methoxy groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used in the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, its unique chemical structure makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups may also play a role in its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE can be compared with other similar compounds, such as other tetrahydroisoquinolines and trifluoromethyl-substituted compounds. Similar compounds include 1-[6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-3,4-dihydro-2(1H)-isoquinolinyl]-1-butanone and other trifluoromethylated isoquinolines . The unique combination of trifluoromethyl and methoxy groups in its structure distinguishes it from other compounds and may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C24H28F3NO4

Molecular Weight

451.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C24H28F3NO4/c1-23(2,3)22(29)28-10-9-15-11-20(30-4)21(31-5)13-18(15)19(28)14-32-17-8-6-7-16(12-17)24(25,26)27/h6-8,11-13,19H,9-10,14H2,1-5H3

InChI Key

QBVYLZYPBKRHQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC

Origin of Product

United States

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